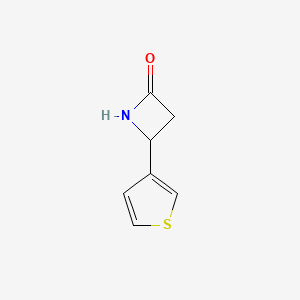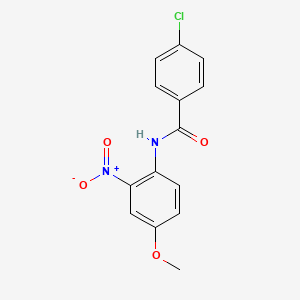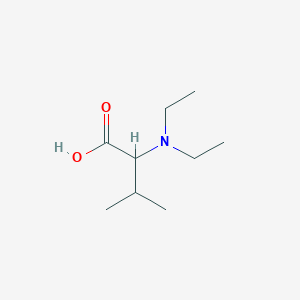
Diethylvaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Diethylvaline: is an organic compound with the molecular formula C₉H₂₀ClNO₂ It is a derivative of valine, an essential amino acid, where the amino group is substituted with two ethyl groups
准备方法
Synthetic Routes and Reaction Conditions: The preparation of N,N-Diethylvaline typically involves the alkylation of valine with diethylamine. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The general reaction scheme is as follows:
- Valine is first converted to its corresponding acid chloride using thionyl chloride.
- The acid chloride is then reacted with diethylamine in the presence of a base such as triethylamine to yield N,N-Diethylvaline.
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction is conducted in a solvent such as dichloromethane or toluene, and the product is purified using techniques like recrystallization or chromatography.
化学反应分析
Types of Reactions: N,N-Diethylvaline can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to valine or other derivatives.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Alkyl halides or aryl halides in the presence of a strong base can facilitate substitution reactions.
Major Products Formed:
Oxidation: N,N-Diethylvaline N-oxide.
Reduction: Valine or N-ethylvaline.
Substitution: Various N-alkyl or N-aryl derivatives of valine.
科学研究应用
N,N-Diethylvaline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It serves as a model compound for studying amino acid derivatives and their interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism by which N,N-Diethylvaline exerts its effects involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the context. The ethyl groups on the nitrogen atom can influence its binding affinity and specificity towards different receptors and enzymes. The pathways involved may include modulation of amino acid metabolism and signaling pathways related to protein synthesis and degradation.
相似化合物的比较
N,N-Dimethylvaline: Similar structure but with methyl groups instead of ethyl groups.
N,N-Diethylglycine: Similar structure but derived from glycine instead of valine.
N,N-Diethylalanine: Similar structure but derived from alanine instead of valine.
Uniqueness: N,N-Diethylvaline is unique due to the presence of the valine backbone, which imparts specific steric and electronic properties. The ethyl groups enhance its lipophilicity and may affect its biological activity differently compared to its methyl or glycine analogs.
属性
IUPAC Name |
2-(diethylamino)-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-5-10(6-2)8(7(3)4)9(11)12/h7-8H,5-6H2,1-4H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWHRJBRJWTAPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-methoxyethyl)-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide](/img/structure/B2867137.png)
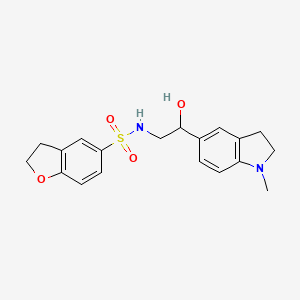
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]propanamide](/img/structure/B2867140.png)
![2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(pentyloxy)phenyl]methyl]acetamide](/img/structure/B2867141.png)
![4,5-dimethoxy-2-nitro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2867144.png)
![2-[(2S,6S)-4-[(tert-butoxy)carbonyl]-6-(hydroxymethyl)morpholin-2-yl]acetic acid](/img/structure/B2867146.png)
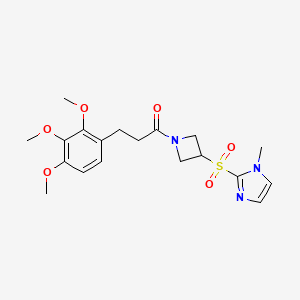
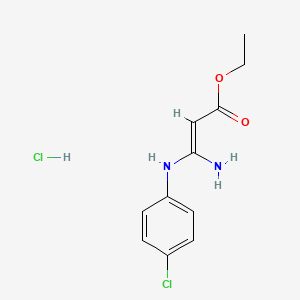
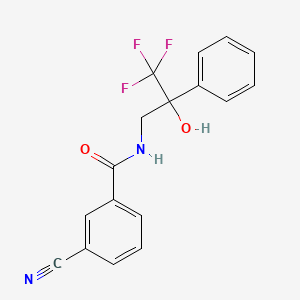
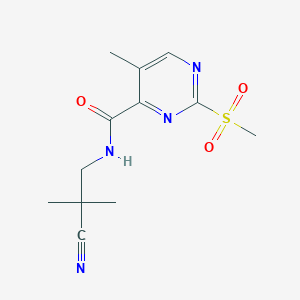
![3-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2867156.png)
